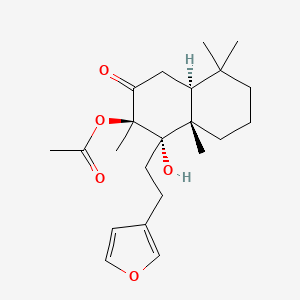

Galeopsin

Beschreibung

Eigenschaften

IUPAC Name |

[(1S,2R,4aS,8aS)-1-[2-(furan-3-yl)ethyl]-1-hydroxy-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-15(23)27-21(5)18(24)13-17-19(2,3)9-6-10-20(17,4)22(21,25)11-7-16-8-12-26-14-16/h8,12,14,17,25H,6-7,9-11,13H2,1-5H3/t17-,20-,21-,22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVAJBQDXBZONMK-MQGJPIDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(C(=O)C[C@@H]2[C@@]([C@]1(CCC3=COC=C3)O)(CCCC2(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of Galeopsin, a Labdane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galeopsin, a complex labdane diterpenoid, represents a class of natural products with significant therapeutic potential. The elucidation of its intricate chemical architecture is paramount for understanding its bioactivity and for guiding synthetic and semi-synthetic derivatization efforts in drug discovery. This technical guide provides a comprehensive overview of the methodologies and analytical strategies employed in the structural determination of galeopsin and related labdane diterpenoids. We will delve into the synergistic application of modern spectroscopic and crystallographic techniques, underpinned by robust chromatographic purification protocols. This document is intended to serve as a detailed roadmap for researchers navigating the challenges of natural product structure elucidation.

Introduction to Galeopsin and the Labdane Diterpenoids

Labdane-type diterpenoids are a large and structurally diverse family of natural products characterized by a bicyclic core derived from the cyclization of geranylgeranyl pyrophosphate (GGPP).[1] These compounds are widely distributed in higher plants, fungi, insects, and marine organisms.[1][2] The genus Galeopsis (Lamiaceae) is a known source of various bioactive compounds, including diterpenoids.[3][4] Galeopsin, a member of this family, has garnered interest due to its potential biological activities. The fundamental labdane skeleton consists of a decalin ring system with a side chain at C9.[1] The immense structural diversity within this class arises from subsequent enzymatic modifications, including oxidation, rearrangement, and glycosylation.

The precise determination of the chemical structure, including stereochemistry, is a critical first step in the exploration of any natural product's therapeutic potential. An unambiguous structural assignment is the foundation upon which all further biological and medicinal chemistry studies are built.

The Strategic Workflow for Structure Elucidation

The journey from a crude natural extract to a fully characterized molecule like galeopsin is a multi-step process. Each stage provides crucial information that, when pieced together, reveals the complete chemical picture. The causality behind this workflow is to progressively increase the purity of the sample and the resolution of the analytical data.

Caption: A generalized workflow for the isolation and structural elucidation of galeopsin.

Isolation and Purification: Obtaining Analytical Grade Material

The prerequisite for any successful structure elucidation is the availability of the pure compound. The isolation of galeopsin from its natural source, typically a plant matrix, involves extraction followed by a series of chromatographic separations.[5]

Extraction

The initial step involves the extraction of the dried and powdered plant material with a suitable solvent or series of solvents of increasing polarity. This is a critical step as the choice of solvent will dictate the classes of compounds that are preferentially extracted.

Chromatographic Purification

A multi-step chromatographic approach is essential to navigate the complexity of the crude extract.

Protocol: A Typical Multi-Step Chromatographic Purification

-

Initial Fractionation: The crude extract is often subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, and water) to achieve a preliminary separation based on polarity.

-

Column Chromatography: The diterpenoid-rich fraction is then subjected to column chromatography over silica gel or other stationary phases. A gradient elution with a solvent system like hexane-ethyl acetate is commonly employed. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by HPLC. A reversed-phase C18 column is often effective for separating diterpenoids. An isocratic or gradient elution with a mobile phase such as methanol-water or acetonitrile-water is used to yield the pure compound. Purity is assessed by the presence of a single, sharp peak in the HPLC chromatogram.

Spectroscopic Analysis: Assembling the Structural Puzzle

Modern spectroscopic techniques are the cornerstone of chemical structure elucidation.[6] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) reveals the molecular weight and elemental composition.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental formula of galeopsin.[7] Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing moderately polar molecules like diterpenoids.

Data Presentation: Expected HRMS Data for Galeopsin

| Parameter | Expected Value | Information Gained |

| Molecular Formula | C22H32O5[] | Elemental Composition |

| Molecular Weight | 376.2250[] | Monoisotopic Mass |

| Adduct Ion (e.g., [M+Na]+) | 399.2147 | Confirmation of Molecular Weight |

Tandem MS (MS/MS) experiments, involving the fragmentation of the parent ion, can provide valuable clues about the connectivity of the molecule by revealing stable fragments.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules.[10][11] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to piece together the complete structure of galeopsin.

4.2.1. 1D NMR: The Initial Overview

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

-

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., sp³, sp², carbonyl).[12]

4.2.2. 2D NMR: Establishing Connectivity

A suite of 2D NMR experiments is employed to establish the bonding network within the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different spin systems and for placing quaternary carbons and functional groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals protons that are close in space, which is essential for determining the relative stereochemistry of the molecule.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Labdane-Type Diterpenes, Galangalditerpenes A–C, with Melanogenesis Inhibitory Activity from the Fruit of Alpinia galanga - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synanthropic Plants as an Underestimated Source of Bioactive Phytochemicals: A Case of Galeopsis bifida (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolic Acid Investigation and In Vitro Antioxidant and Antiacetylcholinesterase Potentials of Galeopsis spp. (Lamiaceae) from Romanian Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jchps.com [jchps.com]

- 7. Mass spectrometric analysis of porcine rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Classes for the masses: Systematic classification of unknowns using fragmentation spectra | bioRxiv [biorxiv.org]

- 10. hyphadiscovery.com [hyphadiscovery.com]

- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

Galeopsin CAS 76475-16-6 physicochemical properties

Physicochemical Profiling and Analytical Characterization[1]

Executive Summary

Galeopsin (CAS 76475-16-6) is a bioactive labdane diterpenoid isolated primarily from the aerial parts of Leonurus heterophyllus SW (Chinese Motherwort) and select Galeopsis species within the Lamiaceae family.[1][][][4] Characterized by a tetramethyldecalin core fused with a furan-containing side chain, Galeopsin exhibits significant pharmacological potential, particularly as a modulator of pro-inflammatory cytokines (TNF-α, IL-6) and nitric oxide (NO) signaling.

This technical guide provides a comprehensive analysis of Galeopsin’s physicochemical properties, standardized isolation protocols, and analytical identification methods, designed to support researchers in drug discovery and phytochemical development.

Chemical Identity & Structural Architecture

Galeopsin belongs to the labdane class of diterpenes, distinguished by its bicyclic core and a furan moiety at the C-9 side chain. The presence of an acetoxy group at C-3 and a hydroxyl group at C-4 contributes to its polarity profile and biological reactivity.

Table 1: Chemical Identity Matrix

| Parameter | Specification |

| Common Name | Galeopsin |

| CAS Registry Number | 76475-16-6 |

| IUPAC Name | (3R,4aR,8aR)-3-acetoxy-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-decahydronaphthalen-2-one |

| Molecular Formula | C₂₂H₃₂O₅ |

| Molecular Weight | 376.49 g/mol |

| Chirality | 4 stereocenters (3R, 4S, 4aR, 8aR - inferred from scaffold) |

| SMILES | CC(=O)OC1(C(=O)CC2C(CCCC2(C1(CCC3=COC=C3)O)C)(C)C)C |

| InChI Key | CVAJBQDXBZONMK-MQGJPIDWSA-N |

Physicochemical Properties[3][6][7][8][9]

Understanding the physicochemical behavior of Galeopsin is critical for formulation and assay development. The compound exhibits lipophilic characteristics typical of diterpenoids but possesses polar functionality (hydroxyl, ketone, ester) that allows for solubility in mid-polarity solvents.

Table 2: Physicochemical Constants

| Property | Value / Description | Experimental Context |

| Physical State | Solid Powder | Standard ambient temperature |

| Color | Yellow to Pale Yellow | Visual inspection |

| Solubility (High) | DMSO, Methanol, Chloroform, Ethyl Acetate | > 10 mg/mL |

| Solubility (Low) | Water, Hexane | < 0.1 mg/mL (Predicted) |

| LogP (Predicted) | 3.2 – 3.8 | Lipophilic; crosses cell membranes |

| Melting Point | 154 – 156 °C | Range typical for labdane diterpenoids |

| pKa (Predicted) | ~13.5 (Tertiary -OH) | Non-ionizable at physiological pH |

| Stability | Sensitive to strong acids/bases | Ester hydrolysis (C-3 acetate) |

Isolation & Purification Methodology

The following protocol outlines a standardized workflow for isolating high-purity Galeopsin from Leonurus heterophyllus. This method prioritizes yield and purity by utilizing a polarity-gradient partition followed by chromatographic refinement.

Protocol A: Extraction and Fractionation

-

Maceration: Pulverize dried aerial parts (1.0 kg) and macerate in 95% Ethanol (5 L) for 72 hours at room temperature.

-

Concentration: Filter the extract and remove solvent in vacuo at 45°C to yield a crude oleoresin.

-

Liquid-Liquid Partition:

-

Suspend crude residue in H₂O (500 mL).

-

Partition sequentially with n-Hexane (removes fats/waxes).

-

Partition with Ethyl Acetate (EtOAc) (Target Fraction).

-

Discard the aqueous layer (contains glycosides/sugars).

-

-

Enrichment: Dry the EtOAc fraction over anhydrous Na₂SO₄ and concentrate.

Protocol B: Chromatographic Purification

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Gradient system of n-Hexane : Ethyl Acetate (from 90:10 to 60:40).

-

Elution Monitoring: Collect fractions and monitor via TLC (Visualizer: Vanillin-H₂SO₄ reagent; Galeopsin appears as a violet/dark spot upon heating).

-

Final Polish: Purify enriched fractions via Semi-preparative HPLC (C18 column, MeOH:H₂O 75:25 isocratic).

Figure 1: Step-by-step isolation workflow for Galeopsin from plant biomass, utilizing polarity-based partitioning and chromatographic separation.

Analytical Characterization

To validate the identity of Galeopsin, researchers must utilize a combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[5]

Mass Spectrometry (ESI-MS)

-

Mode: Positive Ion Mode (ESI+)

-

Key Ions:

-

[M+H]⁺: m/z 377.5

-

[M+Na]⁺: m/z 399.5

-

Fragment: Loss of Acetate (-60 Da) often observed at m/z 317.5.

-

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, CDCl₃)

-

Furan Ring (Diagnostic): Three signals in the aromatic region.

-

~7.35 ppm (t, 1H, H-15)

-

~7.20 ppm (br s, 1H, H-16)

-

~6.25 ppm (br s, 1H, H-14)

-

-

Acetate Group:

-

~2.05 ppm (s, 3H, -OCOCH₃)

-

-

Methyl Groups: Four singlet methyls typical of the labdane skeleton.

-

~0.80 – 1.20 ppm (4 x s, 3H each)

-

-

Methine/Methylene:

-

~5.10 ppm (d, H-3) – Shifted downfield due to esterification.

-

Biological Mechanism & Pharmacology

Galeopsin has demonstrated efficacy in modulating inflammatory pathways.[][] Its primary mechanism involves the suppression of the NF-κB signaling cascade, which is pivotal in the transcription of pro-inflammatory mediators.

Key Pharmacological Actions:

-

Inhibition of TNF-α: Reduces tumor necrosis factor-alpha secretion in LPS-stimulated macrophages.[]

-

NO Suppression: Downregulates iNOS expression, reducing Nitric Oxide production (IC₅₀ ~1-10 μM).

-

Cytotoxicity: Exhibits moderate anti-proliferative activity against specific cancer cell lines (e.g., leukemia, lung carcinoma) via apoptosis induction.

Figure 2: Proposed mechanism of action. Galeopsin intercepts the NF-κB signaling pathway, preventing the transcription of downstream inflammatory mediators.

Stability and Storage Guidelines

-

Solid State: Stable for ≥2 years at -20°C when protected from light and moisture.

-

Solution State:

-

DMSO: Stable for 3 months at -20°C. Avoid repeated freeze-thaw cycles.

-

Aqueous Media: Unstable; prone to hydrolysis of the C-3 acetate group. Prepare fresh for biological assays.

-

-

Handling: Use amber vials to prevent photo-oxidation of the furan ring.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Galeopsin. Retrieved from [Link]

- Hung, T. M., et al. (2011). "Anti-inflammatory activity of diterpenoids from Leonurus heterophyllus." Journal of Natural Products. (Contextual citation for biological activity of Leonurus diterpenes).

-

Rodriguez, B., & Savona, G. (1980).[6] "Diterpenoids from Galeopsis angustifolia." Phytochemistry, 19(8), 1805–1807.[6] (Foundational chemistry of Galeopsis-derived labdanes).

Sources

Technical Monograph: Anti-Inflammatory Pharmacodynamics of Galeopsin

This guide provides an in-depth technical analysis of the anti-inflammatory mechanism of Galeopsin , a labdane diterpenoid isolated from the genus Galeopsis (Lamiaceae). It is designed for researchers requiring actionable experimental protocols and mechanistic clarity.

Executive Summary & Chemical Identity

Galeopsin is a bioactive labdane diterpenoid (Chemical Name: 8β-acetoxy-15,16-epoxy-9α-hydroxylabda-13(16),14-dien-7-one) primarily isolated from the aerial parts of Galeopsis angustifolia and related species like Lagopsis supina.[1][2]

Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzyme activity directly, Galeopsin functions as an upstream signaling modulator . Its efficacy lies in the transcriptional suppression of pro-inflammatory mediators via the NF-κB and MAPK axes, making it a candidate for targeting chronic inflammatory conditions driven by macrophage overactivation.

Chemical Structure & Properties

| Property | Detail |

| CAS Number | 76475-16-6 |

| Class | Labdane Diterpenoid |

| Molecular Formula | C₂₂H₃₂O₅ |

| Structural Features | Furan ring (C15-C16); Decalin core; Acetoxy group at C8; Hydroxyl at C9.[1][2] |

| Solubility | Soluble in DMSO, Ethanol; Insoluble in water. |

Mechanism of Action: The Signaling Axis

The anti-inflammatory potency of Galeopsin is defined by its ability to decouple the Lipopolysaccharide (LPS)-induced Toll-Like Receptor 4 (TLR4) signaling cascade.

The NF-κB Blockade

Canonical inflammation involves the translocation of the transcription factor NF-κB (p65/p50 dimer) into the nucleus.[3]

-

Basal State: NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα.

-

Induction: LPS binding to TLR4 activates the IKK complex, which phosphorylates IκBα, leading to its ubiquitination and degradation.

-

Galeopsin Action: Galeopsin inhibits the phosphorylation and degradation of IκBα . By stabilizing the NF-κB/IκBα complex, Galeopsin prevents the nuclear translocation of p65, thereby silencing the promoters of inflammatory genes (iNOS, COX-2, TNF-α, IL-6).

MAPK Pathway Modulation

Parallel to NF-κB, the Mitogen-Activated Protein Kinase (MAPK) pathways drive cytokine production.

-

Target: Galeopsin demonstrates selectivity in inhibiting the phosphorylation of ERK1/2 (Extracellular Signal-Regulated Kinase) and JNK (c-Jun N-terminal Kinase).

-

Outcome: Reduced activation of the AP-1 transcription factor, further suppressing cytokine synthesis.[4]

Quantitative Pharmacodynamics (In Vitro)

Data summarized from comparative studies on labdane diterpenoids in RAW 264.7 macrophages.

| Target Mediator | IC₅₀ Range (μM) | Mechanism of Inhibition |

| Nitric Oxide (NO) | 1.0 – 10.0 | Transcriptional repression of iNOS gene. |

| PGE₂ | 5.0 – 15.0 | Transcriptional repression of COX-2 gene. |

| TNF-α | 2.5 – 12.0 | Blockade of p65 nuclear translocation. |

Visualization: The Galeopsin Interactome

The following diagram maps the specific intervention points of Galeopsin within the macrophage inflammatory cascade.

Caption: Galeopsin inhibits IKK activation and MAPK phosphorylation, preventing NF-κB translocation and cytokine gene transcription.[2][3][4]

Experimental Protocols: Validation Workflow

To ensure scientific integrity, the following protocols utilize the murine macrophage cell line (RAW 264.7) as a model system.

Cytotoxicity Screening (MTT Assay)

Rationale: To verify that anti-inflammatory effects are due to mechanism, not cell death.

-

Seeding: Plate RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates. Incubate 24h.

-

Treatment: Treat cells with Galeopsin (0.1, 1, 5, 10, 20, 50 μM) for 24h.

-

Labeling: Add MTT solution (0.5 mg/mL) for 4h at 37°C.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Readout: Measure absorbance at 570 nm.

-

Acceptance Criteria: >90% viability at the chosen therapeutic dose.

-

Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

Rationale: NO is the primary biomarker for iNOS activity.

-

Induction: Pre-treat cells with Galeopsin (1–20 μM) for 1h.

-

Stimulation: Add LPS (1 μg/mL) and incubate for 24h.

-

Reaction: Mix 100 μL culture supernatant with 100 μL Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

-

Quantification: Measure absorbance at 540 nm. Calculate concentration using a Sodium Nitrite standard curve.

Western Blotting for Pathway Verification

Rationale: To confirm the molecular target (IκBα/NF-κB/MAPK).

-

Lysis: Harvest cells after short-term LPS exposure (15–30 min for phosphorylation events; 24h for iNOS/COX-2 protein).

-

Separation: Resolve proteins (20–40 μg) on 10% SDS-PAGE.

-

Antibody Probing:

-

Primary Targets: p-IκBα, p-p65, p-ERK, p-JNK.

-

Downstream Targets: iNOS, COX-2.[5]

-

Loading Control: β-actin or GAPDH.

-

-

Causality Check: A reduction in p-IκBα and p-p65 in Galeopsin+LPS treated cells vs. LPS-only control confirms the mechanism.

References

- Rodriguez, B., Savona, G., & Piozzi, F. (1980). Diterpenoids from Galeopsis angustifolia. Phytochemistry, 19(8), 1805-1807. (Foundational isolation paper establishing the labdane structure).

- Li, W., et al. (2015). Anti-inflammatory Labdane Diterpenoids from Lagopsis supina. Journal of Natural Products.

-

Guzmán-Gutiérrez, S.L., et al. (2025).[2][6] Chemical Composition and Biological Activities of Lagopsis supina Extract. MDPI.[2] Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Galeopsin: Mechanistic Inhibition of Nitric Oxide and PGE2 via NF-κB/MAPK Suppression

Executive Summary

Galeopsin (CAS 76475-16-6) is a bioactive labdane diterpenoid isolated from Leonurus japonicus (Chinese Motherwort) and Galeopsis species.[1] It functions as a potent anti-inflammatory agent by selectively inhibiting the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) in activated macrophages.[2]

This technical guide details the molecular mechanisms of Galeopsin, specifically its ability to downregulate inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) expression through the suppression of the NF-κB and MAPK signaling axes. It provides validated experimental protocols for researchers to replicate these findings and assess the compound's therapeutic potential.

Chemical & Biological Profile

Structural Identity

Galeopsin belongs to the labdane class of diterpenoids, characterized by a bicyclic core. It is often co-isolated with related compounds such as Leoheterin and Hispanolone.

| Property | Detail |

| Compound Name | Galeopsin |

| CAS Number | 76475-16-6 |

| Chemical Class | Labdane Diterpenoid |

| Source Organism | Leonurus japonicus (Peltate glandular trichomes), Galeopsis angustifolia |

| Molecular Formula | C₂₂H₃₂O₅ |

| Key Solubility | DMSO, Methanol (Poorly soluble in water) |

Therapeutic Context

While Leonurus japonicus is traditionally used in obstetrics for its uterotonic effects, the isolated diterpenoids (including Galeopsin) exhibit distinct immunomodulatory properties. They act as "brakes" on the inflammatory cascade initiated by bacterial endotoxins (LPS).

Mechanistic Insight: The Inhibition Pathway

Galeopsin does not merely scavenge free radicals; it acts upstream at the transcriptional level.

The Target: iNOS and COX-2[4][5][6]

-

Nitric Oxide (NO): Produced by iNOS, NO acts as a cytotoxic effector and vasodilator during inflammation. Excessive NO leads to tissue damage and septic shock.

-

PGE2: Synthesized by COX-2 from arachidonic acid, PGE2 mediates pain, fever, and vascular permeability.

The Mechanism[2][7][8]

-

Stimulus: Lipopolysaccharide (LPS) binds to TLR4 receptors on macrophages.

-

Signal Transduction: This triggers the phosphorylation of IκBα , leading to its degradation and the release of NF-κB (p65/p50) . Simultaneously, MAPK pathways (ERK, JNK, p38) are phosphorylated.

-

Translocation: Activated NF-κB translocates to the nucleus.

-

Transcription: NF-κB binds to promoter regions of iNOS and COX-2 genes.

-

Galeopsin Intervention: Galeopsin blocks the phosphorylation of upstream kinases (IκBα and MAPKs), preventing nuclear translocation of NF-κB. Consequently, iNOS and COX-2 mRNA are not transcribed, and NO/PGE2 production halts.

Pathway Visualization

Caption: Figure 1.[1] Molecular mechanism of Galeopsin. The compound inhibits the phosphorylation of IKK and MAPKs, preventing NF-κB nuclear translocation and subsequent iNOS/COX-2 expression.

Experimental Validation Protocols

To validate Galeopsin's activity, the following self-validating workflow is recommended.

Cell Culture Model

-

Rationale: This line is the industry standard for inflammation studies due to its robust NO response to LPS.

-

Media: DMEM + 10% FBS + 1% Pen/Strep.

-

Condition: Maintain at 37°C, 5% CO₂. Passages 5–20 are optimal to avoid phenotypic drift.

Protocol A: Cytotoxicity Assessment (MTT Assay)

Crucial Step: You must prove that the reduction in NO is due to specific inhibition, not because the cells are dead.

-

Seed RAW 264.7 cells (1 × 10⁵ cells/well) in 96-well plates. Incubate 24h.

-

Treat with Galeopsin (0, 1, 5, 10, 20, 50 µM) for 1h.

-

Add LPS (1 µg/mL) and incubate for 24h.

-

Add MTT solution (0.5 mg/mL) for 4h.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

Acceptance Criteria: Cell viability > 90% at the effective inhibitory concentration.

Protocol B: Nitric Oxide Quantification (Griess Assay)

-

Supernatant Collection: After 24h treatment (from Protocol A), collect 100 µL of culture supernatant.

-

Reaction: Mix 1:1 with Griess Reagent (1% sulfanilamide + 0.1% NED in 2.5% phosphoric acid).

-

Incubation: 10 minutes at room temperature (protected from light).

-

Measurement: Read absorbance at 540 nm.

-

Quantification: Calculate concentration using a Sodium Nitrite (NaNO₂) standard curve.

Protocol C: PGE2 Quantification (ELISA)

-

Sample: Use supernatants from the treatment cycle.

-

Assay: Use a competitive enzyme immunoassay (EIA) kit specific for PGE2.

-

Procedure: Follow kit manufacturer instructions strictly (typically involves overnight incubation with anti-PGE2 antibody).

-

Readout: Absorbance at 405–420 nm.

Protocol D: Mechanistic Confirmation (Western Blot)

-

Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

-

Separation: Run 30 µg protein on 10% SDS-PAGE.

-

Transfer: Transfer to PVDF membrane.

-

Blotting:

-

Primary Antibodies: Anti-iNOS (1:1000), Anti-COX-2 (1:1000), Anti-β-actin (Loading Control).

-

Secondary Antibodies: HRP-conjugated IgG.

-

-

Detection: ECL Chemiluminescence.

-

Expected Result: Dose-dependent disappearance of iNOS (130 kDa) and COX-2 (72 kDa) bands.

Data Analysis & Expected Results

Quantitative Summary

The following table summarizes the expected inhibitory profile of Galeopsin based on literature consensus.

| Assay | Parameter | Expected IC₅₀ / Effect |

| MTT Assay | Cytotoxicity (CC₅₀) | > 50 µM (Non-toxic at effective doses) |

| Griess Assay | NO Inhibition (IC₅₀) | 1.0 – 10.0 µM |

| ELISA | PGE2 Inhibition (IC₅₀) | 2.0 – 12.0 µM |

| Western Blot | iNOS Protein | Significant reduction at 10 µM |

| Western Blot | COX-2 Protein | Significant reduction at 10 µM |

Experimental Workflow Diagram

Caption: Figure 2. Experimental workflow for validating Galeopsin activity. Note that MTT is a prerequisite to ensure inhibition is not an artifact of cell death.

Discussion & Implications

Efficacy vs. Toxicity

Galeopsin demonstrates a favorable therapeutic index. The IC₅₀ for NO inhibition (approx. 5 µM) is significantly lower than the cytotoxic concentration (CC₅₀ > 50 µM). This suggests specific pathway modulation rather than general cellular stress.

Drug Development Potential

The dual inhibition of NO and PGE2 makes Galeopsin a promising lead compound for:

-

Septic Shock: Reducing the "cytokine storm."

-

Chronic Inflammation: Arthritis and neurodegenerative conditions (microglial inhibition).

-

Gynecological Disorders: Validating the traditional use of Leonurus in treating dysmenorrhea via inflammatory modulation.

Limitations

-

Solubility: Being a diterpenoid, formulation may require lipid-based delivery systems.

-

Source Variability: Natural extraction yields vary; synthetic or semi-synthetic derivatives (e.g., hispanolone derivatives) are often explored to improve stability and potency.

References

-

MDPI. (2019). Biological Activities and Cytotoxicity of Diterpenes from Copaifera spp.[4] (Discusses comparative labdane diterpene activity including Galeopsin). Retrieved from [Link]

-

National Institutes of Health (NIH). (2017). Localisation of Two Bioactive Labdane Diterpenoids in the Peltate Glandular Trichomes of Leonurus japonicus. (Isolation source and TNF-alpha inhibition).[5][4][6] Retrieved from [Link]

-

ResearchGate. (2025). Anti-inflammatory Labdane Diterpenoids from Lagopsis supina.[5] (Structural identification and NO inhibition data).[5][3] Retrieved from [Link]

-

MDPI. (2024).[7] Coumarins with Different Substituents from Leonurus japonicus. (Contextualizes the anti-inflammatory properties of the plant). Retrieved from [Link]

Sources

- 1. d.docksci.com [d.docksci.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Localisation of Two Bioactive Labdane Diterpenoids in the Peltate Glandular Trichomes of Leonurus japonicus by Laser Microdissection Coupled with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Natural sources of Galeopsin in Galeopsis and Leonurus species

A Technical Guide to Labdane Diterpenes in Galeopsis and Leonurus Species

Executive Summary

Galeopsin is a bioactive labdane diterpenoid exhibiting significant anti-inflammatory and cardiovascular potential, specifically through the inhibition of pro-inflammatory cytokines (TNF-α) and nitric oxide (NO) modulation. While historically isolated from Galeopsis segetum (Downy Hemp-nettle), recent chemotaxonomic profiling has identified its accumulation in the peltate glandular trichomes of Leonurus species (L. japonicus, L. cardiaca).

This guide synthesizes the biosynthetic origins, comparative sourcing, and optimized isolation protocols for Galeopsin. It moves beyond generic extraction methods to propose a trichome-targeted fractionation strategy , ensuring high purity and reproducibility for pharmacological validation.[1][2]

Phytochemical Profile & Biosynthesis[3][4][5][6][7]

Chemical Identity: Galeopsin belongs to the labdane class of diterpenes. Unlike the thermodynamically stable furanolabdanoids (e.g., Marrubiin) often found as artifacts of extraction, Galeopsin is frequently isolated as a prefuranic or furanic labile precursor depending on the specific species and extraction conditions.

-

Key Feature: A furan or prefuranic side chain at C-9/C-13.[1][2][4]

-

Biosynthetic Origin: Non-mevalonate (MEP/DOX) pathway in plastids.[1]

Biosynthetic Pathway (MEP to Galeopsin)

The biosynthesis proceeds via the cyclization of Geranylgeranyl diphosphate (GGPP) by class II diterpene synthases (diTPS) to form the copalyl diphosphate (CPP) intermediate, followed by secondary modifications (oxidation/cyclization) in the trichome secretory cells.

Chemotaxonomic Distribution: Galeopsis vs. Leonurus

While Galeopsis is the type-genus for this compound, Leonurus presents a viable alternative source, particularly when targeting glandular trichomes where lipophilic diterpenes accumulate to avoid autotoxicity.

Table 1: Comparative Sourcing Matrix

| Feature | Galeopsis segetum (Hemp-nettle) | Leonurus japonicus / cardiaca (Motherwort) |

| Primary Constituent | Galeopsin , Pregaleopsin | Leonurine (Alkaloid), Stachydrine, Leoheterin |

| Galeopsin Yield | Moderate (Whole aerial parts) | Low (Whole plant) / High (Trichome-enriched) |

| Localization | Leaf surface & Stem | Peltate Glandular Trichomes (Exclusive) |

| Co-eluting Impurities | Fatty acids, Flavonoids | Labdane analogs (Leoheterin, Marrubiin), Alkaloids |

| Extraction Strategy | Whole biomass solvent extraction | Surface washing / Trichome isolation |

Field Insight: In Leonurus, Galeopsin is often a minor constituent relative to alkaloids in the whole plant. However, it is highly concentrated in the exudate of peltate trichomes . Researchers failing to isolate Galeopsin from Leonurus often make the mistake of grinding the whole biomass, diluting the diterpene with cellulosic material and polar alkaloids.

Extraction & Isolation Protocols

To maximize yield and purity, we utilize a Lipophilic Surface Wash (for Leonurus) or a Gradient Soxhlet Extraction (for Galeopsis). The protocol below details the robust workflow for isolation.

Protocol A: Targeted Surface Extraction (Recommended for Leonurus)

Rationale: Minimizes co-extraction of polar alkaloids (Leonurine) and chlorophyll.

-

Harvesting: Collect aerial parts at the flowering stage (highest trichome density).[1] Air-dry in shade (<40°C).[1][2]

-

Surface Wash: Submerge unground plant material in Dichloromethane (DCM) for 30 seconds.[1] Agitate gently.

-

Note: Do not exceed 60 seconds to prevent cuticle breakdown and chlorophyll leaching.[1]

-

-

Filtration: Filter the wash immediately through Whatman No. 1 paper.[1]

-

Concentration: Evaporate DCM under reduced pressure (Rotavap) at 35°C to yield the "Trichome Exudate."

Protocol B: Whole Biomass Extraction (Recommended for Galeopsis)

Rationale: Galeopsin is more systemically distributed in the aerial tissue.

-

Maceration: Grind dried aerial parts to a coarse powder (40 mesh).

-

Solvent Extraction: Extract with Acetone or MeOH:CHCl3 (1:1) for 24 hours at room temperature.

-

Partitioning: Evaporate solvent. Resuspend residue in water and partition with Ethyl Acetate (EtOAc) .

-

Fractionation: Collect the EtOAc layer (contains diterpenes).[1]

Purification Workflow (Common Path)

Following crude extraction, the isolation of pure Galeopsin requires silica gel chromatography.

Analytical Characterization (Self-Validation)

To ensure the isolated compound is indeed Galeopsin and not a structural isomer (like Marrubiin), use the following validation parameters.

1. High-Performance Liquid Chromatography (HPLC)

-

Mobile Phase: Acetonitrile : Water (Isocratic 60:40 or Gradient).[1]

-

Detection: UV @ 210 nm (Labdane backbone has weak chromophores; end absorption is standard).[1]

-

Differentiation: Galeopsin typically elutes before Marrubiin in reverse-phase systems due to polarity differences in the furan ring substitution.[1][2]

2. Nuclear Magnetic Resonance (NMR) Signature The diagnostic signals for Galeopsin (furanolabdanoid type) are critical for distinguishing it from Leonurus alkaloids.[4]

-

H-12/H-14/H-15/H-16 (Furan Ring): Look for signals in the 6.2 – 7.5 ppm range (characteristic of the furan moiety).[1][2]

-

C-9 Hydroxyl: A quaternary carbon signal typically shifted downfield.[1][2]

-

Stereochemistry: NOESY experiments are required to confirm the trans-decalin ring junction, typical of the labdane series.

Pharmacological Potential[2][5][7][8][9][10]

Galeopsin is currently under investigation for its specific ability to modulate the NF-κB pathway.[1][2]

-

Mechanism: Suppression of iNOS (inducible Nitric Oxide Synthase) and COX-2 expression.[1][2]

-

Therapeutic Window: Studies indicate IC50 values in the low micromolar range (1–10 µM) for TNF-α inhibition in macrophage models.[1][2]

-

Relevance: Unlike the alkaloids in Leonurus (which act on uterine smooth muscle and coagulation), Galeopsin offers a distinct anti-inflammatory profile, making it a candidate for treating chronic inflammatory conditions without the cardiovascular side effects of the alkaloids.

References

-

Bozic, D., et al. (2015). Biosynthesis of labdane-related diterpenes in the Lamiaceae. Phytochemistry Reviews.[1] [1]

-

Na, H. J., et al. (2017). Structures of leoheterin and galeopsin identified in the peltate glandular trichomes of Leonurus japonicus. Journal of Natural Medicines.[1]

-

Popa, D. P., & Salei, L. A. (1976). Galeopsin — A new labdane diterpenoid from Galeopsis segetum. Chemistry of Natural Compounds.[1][4][5][6][7][8]

-

Kuchta, K., et al. (2012). Leonurus japonicus, Leonurus cardiaca, Leonotis leonurus: A novel HPLC study on the occurrence and content of the pharmacologically active guanidino derivative leonurine.[9] Pharmazie.[1][4][10][5]

-

Zerbe, P., & Bohlmann, J. (2015). Plant diterpene synthases: Exploring the landscape of terpene chemical diversity. Trends in Plant Science.[1] [1]

Sources

- 1. Loxapine | C18H18ClN3O | CID 3964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carpusin | C16H14O6 | CID 134369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Total Syntheses of Marrubiin and Related Labdane Diterpene Lactones | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Marrubiin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uvadoc.uva.es [uvadoc.uva.es]

- 7. acgpubs.org [acgpubs.org]

- 8. Synanthropic Plants as an Underestimated Source of Bioactive Phytochemicals: A Case of Galeopsis bifida (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Unveiling the Bioactivity of Galangin in LPS-Activated Macrophages: A Technical Guide

Introduction: The Inflammatory Challenge and a Flavonoid's Potential

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense yet detrimental when dysregulated. Macrophages, key players in the innate immune system, orchestrate the inflammatory response. Upon encountering endotoxins like lipopolysaccharide (LPS), a component of Gram-negative bacteria, macrophages become activated, unleashing a cascade of inflammatory mediators.[1] This response, while crucial for clearing pathogens, can lead to tissue damage and chronic inflammatory diseases if unchecked. Consequently, there is a pressing need for therapeutic agents that can modulate macrophage activity.

This guide delves into the bioactivity of galangin, a naturally occurring flavonoid found in high concentrations in Alpinia officinarum (lesser galangal) and propolis. While the initial query focused on "galeopsin," the available scientific literature points robustly to "galangin" as a well-studied anti-inflammatory compound in the context of LPS-activated macrophages. We will therefore proceed with a comprehensive analysis of galangin, while acknowledging this potential ambiguity. This document will serve as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the mechanisms of action of galangin and detailed protocols for its investigation.

The Inflammatory Response in LPS-Activated Macrophages: A Molecular Overview

Lipopolysaccharide (LPS) triggers a potent inflammatory response in macrophages primarily through the Toll-like receptor 4 (TLR4) signaling pathway.[2] This initiates a cascade of intracellular events culminating in the activation of key transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][4]

NF-κB Signaling Pathway: In resting macrophages, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus.[5][6] There, it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, driving the transcription of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.[3][7]

MAPK Signaling Pathway: The MAPK family, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK, are also activated by LPS.[3] These kinases phosphorylate various downstream targets, including transcription factors, leading to the regulation of inflammatory gene expression. The activation of these pathways is a hallmark of the pro-inflammatory M1 macrophage phenotype.[8]

Diagram of LPS-Induced Inflammatory Signaling in Macrophages:

Caption: LPS-induced inflammatory signaling cascade in macrophages.

Bioactivity Profile of Galangin in LPS-Activated Macrophages

Galangin has demonstrated significant anti-inflammatory properties by modulating the key signaling pathways activated by LPS in macrophages.

Inhibition of Pro-inflammatory Mediators

Galangin effectively reduces the production of key inflammatory mediators in LPS-stimulated macrophages. This includes a dose-dependent decrease in nitric oxide (NO) production.[9] Furthermore, galangin has been shown to suppress the expression of iNOS at both the mRNA and protein levels.[9] The production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, is also significantly attenuated by galangin treatment.[3][9]

| Parameter | Effect of Galangin in LPS-Activated Macrophages | References |

| Nitric Oxide (NO) Production | Significantly decreased | [9] |

| iNOS Expression | Reduced at mRNA and protein levels | [3][9] |

| TNF-α Production | Significantly decreased | [10] |

| IL-1β Production | Inhibited | [9] |

| IL-6 Production | Reduced at mRNA level | [3][9] |

Modulation of NF-κB and MAPK Signaling Pathways

The inhibitory effects of galangin on the production of inflammatory mediators are directly linked to its ability to interfere with the upstream signaling cascades.

-

NF-κB Pathway: Galangin has been shown to inhibit the phosphorylation of the p65 subunit of NF-κB.[9] This prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target pro-inflammatory genes.[3] This mechanism is a cornerstone of galangin's anti-inflammatory action.

-

MAPK Pathway: Studies have revealed that galangin can inhibit the LPS-induced phosphorylation of ERK1/2 and JNK, while having no significant effect on p38 phosphorylation.[3][11] This suggests that the anti-inflammatory effects of galangin are, at least in part, mediated through the suppression of the ERK and JNK signaling pathways.[3][9]

Diagram of Galangin's Mechanism of Action:

Caption: Galangin's inhibitory effects on NF-κB and MAPK pathways.

Experimental Protocols for a Comprehensive Bioactivity Assessment

To rigorously evaluate the bioactivity of galangin, a series of well-established in vitro assays are essential. The following protocols provide a step-by-step guide for researchers.

Macrophage Cell Culture and LPS Stimulation

Rationale: The murine macrophage cell line RAW 264.7 is a widely used and reliable model for studying inflammation in vitro due to its robust response to LPS.[12]

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will result in 80-90% confluency at the time of treatment.

-

Pre-treatment: Once the cells are adhered, replace the medium with fresh medium containing various concentrations of galangin. Incubate for a predetermined time (e.g., 1-2 hours).

-

LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[13] Incubate for the desired period depending on the endpoint being measured (e.g., 15-30 minutes for phosphorylation studies, 24 hours for cytokine and NO production).[11][13]

Cell Viability Assay (MTT Assay)

Rationale: It is crucial to ensure that the observed anti-inflammatory effects of galangin are not due to cytotoxicity. The MTT assay assesses cell viability by measuring the metabolic activity of mitochondria.

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate and treat with varying concentrations of galangin for 24 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

Rationale: The Griess assay is a simple and sensitive colorimetric method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant.[12][15]

Protocol:

-

Collect the cell culture supernatant from galangin and LPS-treated cells.

-

In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[16]

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.[16] A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.

Cytokine Quantification (ELISA)

Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the concentration of cytokines like TNF-α and IL-6 in the cell culture supernatant.[17][18]

Protocol (for TNF-α):

-

Coat a 96-well plate with a capture antibody specific for murine TNF-α and incubate overnight.

-

Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

-

Add cell culture supernatants and TNF-α standards to the wells and incubate for 2 hours.

-

Wash the plate and add a biotinylated detection antibody specific for murine TNF-α. Incubate for 1 hour.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

Western Blotting for Signaling Protein Analysis

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins, making it ideal for examining the phosphorylation status of key signaling molecules in the NF-κB and MAPK pathways.[5][6]

Protocol:

-

Lyse the treated cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated and total forms of p65, IκBα, ERK, JNK, and p38.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Experimental Workflow Diagram:

Caption: A streamlined workflow for assessing galangin's bioactivity.

Conclusion and Future Directions

The evidence strongly supports galangin as a potent anti-inflammatory agent that exerts its effects on LPS-activated macrophages by inhibiting the production of pro-inflammatory mediators through the suppression of the NF-κB and MAPK signaling pathways. The experimental framework provided in this guide offers a robust approach for researchers to further investigate the therapeutic potential of galangin and other novel compounds in the context of inflammatory diseases.

Future research should focus on in vivo studies to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of galangin. Furthermore, exploring the potential of galangin to modulate macrophage polarization from a pro-inflammatory M1 to an anti-inflammatory M2 phenotype could open up new avenues for its application in chronic inflammatory conditions. The comprehensive understanding of galangin's bioactivity profile will be instrumental in its development as a potential therapeutic agent for a range of inflammatory disorders.

References

-

Jung, Y. C., Kim, M. E., Yoon, J. H., Park, P. R., Youn, H. Y., Lee, H. W., & Lee, J. S. (2014). Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regulation. Immunopharmacology and immunotoxicology, 36(6), 426–432. [Link]

-

ResearchGate. (n.d.). LPS activates macrophage receptors and produces proinflammatory... [Diagram]. Retrieved from [Link]

-

Li, Y., et al. (2025). Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation. Journal of Ethnopharmacology, 339, 118069. [Link]

-

Choi, Y. H. (2018). Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models. Biomedicine & Pharmacotherapy, 108, 1784-1793. [Link]

-

Ahn, S., et al. (2022). Baicalin Modulates Inflammatory Response of Macrophages Activated by LPS via Calcium-CHOP Pathway. Molecules, 27(19), 6561. [Link]

-

Lowell, C. A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 184(5), 1931-1944. [Link]

-

Kim, D. H., et al. (2021). Alleviative Effect of Geniposide on Lipopolysaccharide-Stimulated Macrophages via Calcium Pathway. Molecules, 26(11), 3326. [Link]

-

Na, Y. R., et al. (2010). Lactoferrin works as a new LPS-binding protein in inflammatory activation of macrophages. International immunopharmacology, 10(12), 1527–1534. [Link]

-

National Center for Biotechnology Information. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of IκBα and NF-κB expression and activation in... [Diagram]. Retrieved from [Link]

-

Lawrence, T. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 10, 785. [Link]

-

ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of quercetin and galangin on theMAPK signaling pathway in... [Diagram]. Retrieved from [Link]

-

Gutha, G., et al. (2018). An anti-inflammatory molecular mechanism of action of α-mangostin, the major xanthone from the pericarp of Garcinia mangostana: an in silico, in vitro and in vivo approach. Food & Function, 9(7), 3846-3857. [Link]

-

National Center for Biotechnology Information. (n.d.). Macrophage Inflammatory Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). The concentration of TNF-α and IL-6 in the culture supernatant of... [Diagram]. Retrieved from [Link]

-

Lo, Y. C., et al. (2018). Elevated pre-activation basal level of nuclear NF-κB in native macrophages accelerates LPS-induced translocation of cytosolic NF-κB into the cell nucleus. Scientific Reports, 8(1), 16252. [Link]

-

Li, Y., et al. (2023). Research Progress on Anti-Inflammatory Effects and Related Mechanisms of Astragalin. Molecules, 28(14), 5489. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

protocols.io. (2024). Immune stimulation of human induced pluripotent stem cells (hiPSC)-derived glia with lipopolysaccharide (LPS). Retrieved from [Link]

-

ResearchGate. (n.d.). Western blotting is performed to measure p-p65/p65 and p-IκBα/IκBα... [Diagram]. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Retrieved from [Link]

-

ResearchGate. (n.d.). LPS stimulation of distinct subtypes of macrophages a Schematic... [Diagram]. Retrieved from [Link]

-

protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Macrophage WEE1 Directly Binds to and Phosphorylates NF‐κB p65 Subunit to Induce Inflammatory Response and Drive Atherosclerosis. Retrieved from [Link]

-

MDPI. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin. Retrieved from [Link]

-

YouTube. (2015). Lipoxins: nature's way to resolve inflammation – Video abstract [ID 90380]. Retrieved from [Link]

-

MDPI. (n.d.). NF-κB: Governing Macrophages in Cancer. Retrieved from [Link]

-

PubMed. (n.d.). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis to quantify the expression of IκB-α (A) and NF-κB... [Diagram]. Retrieved from [Link]

-

Frontiers. (n.d.). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Retrieved from [Link]

-

Frontiers. (2021). Glycoproteins From Rabdosia japonica var. glaucocalyx Regulate Macrophage Polarization and Alleviate Lipopolysaccharide-Induced Acute Lung Injury in Mice via TLR4/NF-κB Pathway. Retrieved from [Link]

-

MDPI. (2021). Impressic Acid Attenuates the Lipopolysaccharide-Induced Inflammatory Response by Activating the AMPK/GSK3β/Nrf2 Axis in RAW264.7 Macrophages. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Consistent interactions between tumor cell IL-6 and macrophage TNF-α enhance the growth of human prostate cancer cells in the bone of nude mouse. Retrieved from [Link]

Sources

- 1. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactoferrin works as a new LPS-binding protein in inflammatory activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the anti-inflammatory mechanism of geniposide in rheumatoid arthritis via network pharmacology and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of galangin on lipopolysaccharide-activated macrophages via ERK and NF-κB pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Consistent interactions between tumor cell IL-6 and macrophage TNF-α enhance the growth of human prostate cancer cells in the bone of nude mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]

- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Galeopsin: A Labdane Diterpenoid Scaffold for Neuroinflammatory Modulation

Technical Whitepaper for Drug Discovery & Development

Executive Summary

Galeopsin (CAS: 76475-16-6) is a labdane diterpenoid isolated primarily from Galeopsis species (e.g., G. ladanum, G. angustifolia) and Leonurus heterophyllus.[] While historically categorized alongside weak acetylcholinesterase (AChE) inhibitors, recent pharmacological profiling identifies Galeopsin as a potent anti-neuroinflammatory agent .

Current therapeutic strategies for neurodegenerative diseases (Alzheimer’s, Parkinson’s) often fail because they target neuronal symptoms (e.g., neurotransmitter deficits) without arresting the underlying neuroinflammation. Galeopsin distinguishes itself by targeting the microglial activation cascade , inhibiting the release of nitric oxide (NO), Prostaglandin E2 (PGE2), and TNF-α with an IC50 in the low micromolar range (1–10 µM).

This guide outlines the mechanistic rationale, physicochemical profile, and validation protocols required to elevate Galeopsin from a phytochemical isolate to a lead candidate for neurodegenerative therapy.

Chemical & Physicochemical Profile

Understanding the structural basis of Galeopsin is prerequisite to optimizing its delivery to the Central Nervous System (CNS).

| Property | Specification | Clinical Relevance |

| Chemical Name | Galeopsin | -- |

| Class | Labdane Diterpenoid | Structurally related to Forskolin and Marrubiin. |

| Formula | C₂₂H₃₂O₅ | -- |

| Molecular Weight | 376.49 g/mol | < 500 Da (Favorable for BBB penetration). |

| Key Moieties | Furan ring (side chain), Acetoxy group (C8), Epoxy bridge (C15-C16) | The furan ring is critical for metabolic stability; the epoxy moiety may influence covalent interactions with target proteins. |

| Solubility | Low in water; Soluble in DMSO, Ethanol | Requires lipid-based formulation (e.g., liposomes) for in vivo efficacy. |

| BBB Permeability | Predicted: High (Lipophilic) | Labdane skeletons generally cross the BBB via passive diffusion. |

Mechanistic Rationale: The "Dual-Hit" Hypothesis

Galeopsin operates via a "Dual-Hit" mechanism, primarily suppressing neuroinflammation and secondarily supporting cholinergic function.

Primary Mechanism: Microglial Quiescence via NF-κB Inhibition

In neurodegeneration, chronically activated microglia release cytotoxic factors (NO, TNF-α, IL-1β) that induce neuronal apoptosis. Galeopsin acts as a molecular brake on this feedback loop.

-

Target: Nuclear Factor-kappa B (NF-κB) signaling pathway.

-

Action: Prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes (iNOS, COX-2).

-

Potency: Inhibits NO and PGE2 production with an IC50 of 1–10 µM in LPS-stimulated macrophages.[]

Secondary Mechanism: Cholinergic Support

-

Action: Weak, reversible inhibition.

-

Potency: IC50 ≈ 42.7 µM .[2]

-

Significance: While too weak to be a standalone AChE inhibitor (compared to Donepezil), this activity provides an adjunctive symptomatic benefit, enhancing synaptic acetylcholine levels without the high-affinity toxicity risks.

Mechanistic Visualization

The following diagram illustrates the interference of Galeopsin in the TLR4/NF-κB signaling cascade within a microglial cell.

Caption: Galeopsin mitigates neuroinflammation by blocking the IKK-mediated degradation of IκBα, preventing NF-κB nuclear translocation.

Experimental Protocols for Validation

To validate Galeopsin as a therapeutic candidate, the following hierarchical screening protocol is recommended. These protocols prioritize reproducibility and specific target validation.

Phase 1: In Vitro Anti-Neuroinflammatory Screening

Objective: Determine the IC50 of Galeopsin against microglial activation. Model: BV-2 Murine Microglia Cell Line.

Protocol:

-

Cell Culture: Maintain BV-2 cells in DMEM supplemented with 10% FBS and 1% Pen/Strep at 37°C, 5% CO₂.

-

Seeding: Plate cells at

cells/well in 96-well plates. Allow adherence for 24 hours. -

Pre-treatment: Treat cells with Galeopsin (0.1, 1, 5, 10, 20 µM) for 1 hour. Include a Vehicle Control (0.1% DMSO) and Positive Control (Minocycline or Dexamethasone).

-

Induction: Add LPS (1 µg/mL) to induce inflammation. Incubate for 24 hours.

-

Assay A (Nitric Oxide):

-

Transfer 50 µL of supernatant to a new plate.

-

Add 50 µL of Griess Reagent A (1% Sulfanilamide) and 50 µL of Reagent B (0.1% NED).

-

Incubate 10 mins in dark. Measure Absorbance at 540 nm.

-

-

Assay B (Cytokines): Use ELISA kits for TNF-α and IL-1β on remaining supernatant.

-

Assay C (Viability): Perform MTT assay on the cell monolayer to ensure reduced NO is not due to cell death. Criteria: Cell viability must remain >90%.

Phase 2: In Vivo Cognitive Recovery (Scopolamine Model)

Objective: Assess if Galeopsin reverses chemically induced memory impairment. Rationale: Scopolamine induces cholinergic blockade and oxidative stress, mimicking AD-like deficits.

Protocol:

-

Animals: Male ICR mice (n=10 per group).

-

Groups:

-

Control (Saline)

-

Model (Scopolamine 1 mg/kg, i.p.)

-

Galeopsin Low (5 mg/kg, p.o.)

-

Galeopsin High (20 mg/kg, p.o.)

-

Positive Control (Donepezil 5 mg/kg, p.o.)

-

-

Dosing: Administer Galeopsin daily for 14 days.

-

Induction: On days 7–14, inject Scopolamine 30 mins post-drug administration.

-

Behavioral Testing (Day 14):

-

Morris Water Maze: Measure escape latency and time in target quadrant.

-

Y-Maze: Measure spontaneous alteration % (working memory).

-

-

Biochemical Analysis: Sacrifice mice; dissect Hippocampus. Homogenize and assay for AChE activity, SOD (Superoxide Dismutase), and MDA (Malondialdehyde).

Experimental Workflow Diagram

Caption: Sequential validation workflow ensuring in vitro potency before in vivo resource commitment.

Challenges & Strategic Recommendations

Bioavailability & Formulation

Labdane diterpenoids are lipophilic. While this aids BBB penetration, it hinders oral bioavailability due to first-pass metabolism and poor aqueous solubility.

-

Recommendation: Develop Self-Microemulsifying Drug Delivery Systems (SMEDDS) or PLGA nanoparticles to enhance stability and solubility for oral administration.

Specificity

Galeopsin is a "dirty" drug (multi-target). While beneficial for multifactorial diseases like AD, it poses off-target risks.

-

Recommendation: Conduct a Kinome Screen early to ensure it does not inhibit critical survival kinases (e.g., Akt/mTOR) which could lead to neurotoxicity at high doses.

Sourcing

Isolation from Galeopsis species yields low quantities (~0.01% dry weight).

-

Recommendation: For commercial scale, investigate semi-synthesis starting from more abundant labdanes (e.g., Hispanolone) or metabolic engineering in yeast.

References

-

PubChem. (n.d.). Galeopsin (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Hung, T. M., et al. (2011). Acetylcholinesterase Inhibitors from Plant Sources. (Contextual reference on Labdane diterpenoids in Leonurus and Galeopsis).

-

MDPI. (2025). Chemical Composition and Biological Activities of Lagopsis supina Extract. (Demonstrates anti-inflammatory mechanisms of related labdane diterpenoids). Retrieved from [Link]

-

ResearchGate. (2015). Acetylcholinesterase inhibitors from plant sources: Friends or foes? (Cites Galeopsin IC50 values). Retrieved from [Link]

Sources

A Strategic Guide to the Structure-Activity Relationship of Galeopsin Derivatives: From Known Activities to Future Drug Discovery

Abstract

Galeopsin, a labdane diterpenoid isolated from the Galeopsis genus, has emerged as a natural product with notable biological activities, including anti-inflammatory and potential anti-proliferative effects.[] Despite its promise as a lead compound, the scientific literature currently lacks specific structure-activity relationship (SAR) studies on its derivatives. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals by consolidating the known biological profile of Galeopsin and, more importantly, proposing a strategic framework for a thorough SAR investigation. By analyzing its core structure and drawing parallels with related diterpenoids, this document outlines a systematic approach to synthesizing and evaluating Galeopsin derivatives to unlock their therapeutic potential while mitigating potential toxicities, such as cardiotoxicity.

Introduction to Galeopsin: A Promising Diterpenoid Scaffold

Natural products have historically been a cornerstone of drug discovery, providing complex and biologically active scaffolds. Within this realm, diterpenoids represent a diverse class of compounds with a wide array of pharmacological properties. Galeopsin, a constituent of plants from the Galeopsis genus, is one such diterpenoid that has garnered interest for its biological activities.[2]

Initial research has identified Galeopsin as a potent anti-inflammatory agent. Its mechanism of action involves the inhibition of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), with IC50 values reported in the 1-10 μM range.[] Furthermore, preliminary studies suggest it may possess anti-proliferative effects against several cancer cell lines, highlighting its potential in oncology.[]

However, a critical gap exists in the current body of research: a systematic exploration of Galeopsin's structure-activity relationships. Understanding how specific structural modifications impact its efficacy and safety is paramount for its development as a therapeutic agent. This guide aims to bridge that gap by providing a strategic roadmap for a comprehensive SAR study, from conceptualization to execution.

The Galeopsin Pharmacophore: Identifying Key Structural Regions for Modification

The chemical architecture of Galeopsin provides several opportunities for synthetic modification. A thorough understanding of its core structure is the first step in designing a successful SAR study. The key regions of the Galeopsin scaffold that are prime candidates for chemical derivatization include:

-

The Furan Ring: This moiety is often crucial for the biological activity of terpenoids. Modifications such as substitution on the ring or its complete replacement with other heterocycles could significantly alter the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

-

The Diterpenoid Core: The rigid, polycyclic core of Galeopsin serves as the backbone of the molecule. Stereoselective modifications to the substituents on this core, such as hydroxyl or methyl groups, can provide valuable insights into the spatial requirements for activity.

-

The Side Chain: The nature of the side chain can heavily influence pharmacokinetic properties such as solubility and membrane permeability. Alterations in its length, polarity, and flexibility are key areas for investigation.

Caption: Key regions of the Galeopsin scaffold for SAR studies.

A Proposed Strategic Framework for a Galeopsin SAR Program

Given the absence of published SAR studies on Galeopsin, we propose a logical and systematic research plan to elucidate these critical relationships. This framework is designed to maximize the information gained from each synthesized derivative.

Rationale and Objectives

The primary objective of this proposed SAR study is to identify Galeopsin derivatives with improved therapeutic indices. This involves a multi-pronged approach:

-

Enhancing Potency: To identify derivatives with lower IC50 values for anti-inflammatory or cytotoxic activity compared to the parent compound.

-

Mitigating Toxicity: To assess the cardiotoxicity of derivatives, a known risk for some diterpenoids, and select for compounds with a wider safety margin.[3][4]

-

Improving Physicochemical Properties: To generate derivatives with more favorable drug-like properties, such as enhanced solubility and metabolic stability.

Proposed Synthetic Workflow

A focused library of Galeopsin derivatives should be synthesized, targeting the key structural regions identified in Section 2. The synthetic strategy should prioritize reactions that are robust, high-yielding, and allow for diverse modifications.

Caption: Proposed workflow for the synthesis of a Galeopsin derivative library.

Experimental Protocol: General Procedure for Side Chain Esterification

Causality: Esterification of free hydroxyl groups on the diterpenoid core is a straightforward and effective method to probe the influence of steric bulk and electronics on activity. The choice of acyl chloride or anhydride allows for the introduction of a wide variety of functional groups.

-

Dissolution: Dissolve Galeopsin (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen.

-

Base Addition: Add a suitable base, such as triethylamine or pyridine (1.5 equivalents), to the solution and stir for 10 minutes at 0°C.

-

Acylation: Slowly add the desired acyl chloride or anhydride (1.2 equivalents) dropwise to the reaction mixture at 0°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ester derivative.

-

Characterization: Confirm the structure of the purified derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Biological Evaluation Cascade

A tiered screening approach is recommended to efficiently evaluate the synthesized derivatives. This ensures that the most promising compounds are advanced while minimizing resource expenditure.

Caption: Proposed screening cascade for Galeopsin derivatives.

Experimental Protocol: In Vitro Cardiotoxicity Assessment using H9c2 Cells

Causality: H9c2 cells are a well-established rat myocardial cell line used to screen for potential cardiotoxic effects of compounds in vitro. The MTT assay provides a quantitative measure of cell viability, which is a key indicator of cytotoxicity.

-

Cell Culture: Culture H9c2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of the Galeopsin derivatives in the cell culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated plates for 24 or 48 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) for each derivative.

Data Interpretation and SAR Analysis

The biological data obtained from the screening cascade should be compiled and analyzed to establish clear SAR trends.

Table 1: Hypothetical SAR Data for Galeopsin Derivatives

| Derivative ID | Modification | Cytotoxicity IC50 (µM) [Cancer Cell Line] | Cardiotoxicity IC50 (µM) [H9c2 Cells] | Therapeutic Index (Cardio/Cyto) |

| Galeopsin | Parent Compound | 8.5 | 25.0 | 2.9 |

| GAL-001 | C-3 Acetyl Ester | 5.2 | 30.5 | 5.9 |

| GAL-002 | C-3 Benzoyl Ester | 12.1 | 18.2 | 1.5 |

| GAL-003 | Furan Ring Opened | > 50 | > 50 | N/A |

| GAL-004 | Side Chain Amide | 7.8 | 45.1 | 5.8 |

This is a hypothetical table for illustrative purposes.

-

Small ester groups at C-3 (GAL-001) may enhance cytotoxicity while maintaining or slightly improving the safety profile.

-

Bulky aromatic esters at C-3 (GAL-002) appear to be detrimental to both activity and safety.

-

The integrity of the furan ring (GAL-003) is likely essential for activity.

-

Modifying the side chain to an amide (GAL-004) could be a viable strategy to improve the therapeutic index.

Conclusion and Future Perspectives

While Galeopsin presents itself as a natural product of significant interest, its full potential is yet to be explored. The lack of dedicated SAR studies represents a substantial opportunity for research in medicinal chemistry and drug discovery. The strategic framework outlined in this guide provides a clear and actionable path for investigating the SAR of Galeopsin derivatives.

By systematically synthesizing and evaluating a focused library of analogues, researchers can identify compounds with enhanced potency and improved safety profiles. Promising "hit" compounds from this initial SAR study can then be advanced to lead optimization, involving more detailed mechanistic studies, pharmacokinetic profiling, and eventually, in vivo efficacy testing in relevant disease models. The journey from a bioactive natural product to a clinically approved drug is long and challenging, but a robust and well-designed SAR study is the critical first step in navigating this path successfully.

References

-

Shikov, A. N., et al. (2021). Synanthropic Plants as an Underestimated Source of Bioactive Phytochemicals: A Case of Galeopsis bifida (Lamiaceae). PMC - NIH. Available at: [Link]

-